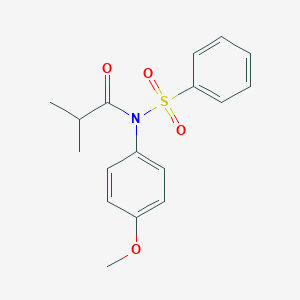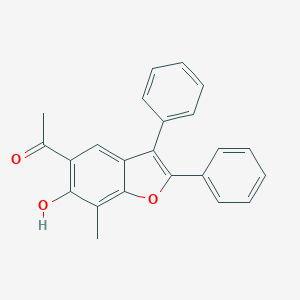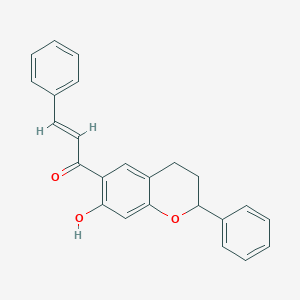
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, this compound has been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and prevent viral replication. This compound has also been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be produced in high yields and purity. This compound also has a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are still being studied. In addition, this compound may not be suitable for all types of experiments, and further research is needed to determine its optimal use.
Orientations Futures
There are several future directions for research on N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of new synthesis methods to produce this compound in a more efficient and sustainable manner. Another area of focus is the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, this compound's potential use in agriculture and environmental science should be further explored to determine its efficacy in these fields.
Méthodes De Synthèse
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of N-isobutyrylbenzenesulfonamide with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of N-(4-methoxyphenyl)benzenesulfonamide with isobutyryl chloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agriculture, this compound has been explored for its herbicidal and insecticidal properties. In environmental science, this compound has been investigated for its potential use in water treatment and pollution control.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)17(19)18(14-9-11-15(22-3)12-10-14)23(20,21)16-7-5-4-6-8-16/h4-13H,1-3H3 |
Clé InChI |
AXUYGSKADBJXOC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

